molecular formula C12H17FO2 B7979092 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol

3-(3-Fluoro-6-methoxyphenyl)-3-pentanol

Cat. No.: B7979092
M. Wt: 212.26 g/mol
InChI Key: LVVMCEIBFWDZMN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-6-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and a suitable Grignard reagent.

    Grignard Reaction: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. This reagent is then reacted with 3-fluoro-6-methoxybenzaldehyde to form the corresponding alcohol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methoxyphenyl)-3-pentanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanone.

    Reduction: Formation of various alcohols or hydrocarbons depending on the reducing agent used.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

3-(3-Fluoro-6-methoxyphenyl)-3-pentanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-6-methoxyphenyl)acetaldehyde
  • 3-(3-Fluoro-6-methoxyphenyl)phenethyl alcohol
  • 3-Fluoro-6-methoxyphenyl-(3-thienyl)methanol

Comparison

Compared to similar compounds, 3-(3-Fluoro-6-methoxyphenyl)-3-pentanol is unique due to its specific structural features, such as the pentanol chain and the positioning of the fluorine and methoxy groups. These structural differences can result in distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-4-12(14,5-2)10-8-9(13)6-7-11(10)15-3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVMCEIBFWDZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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